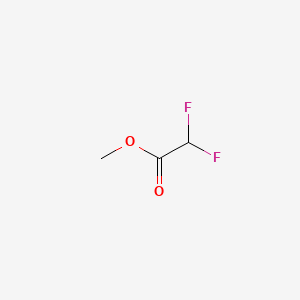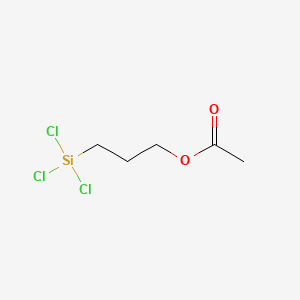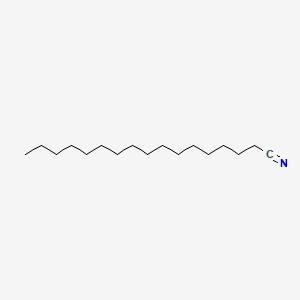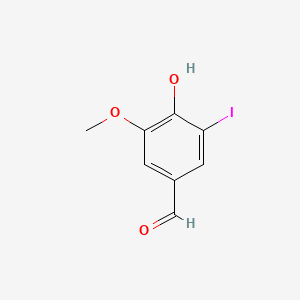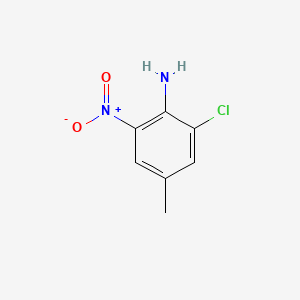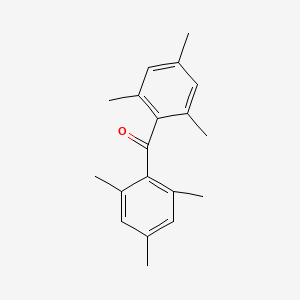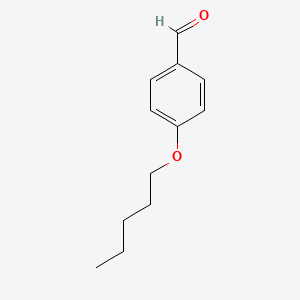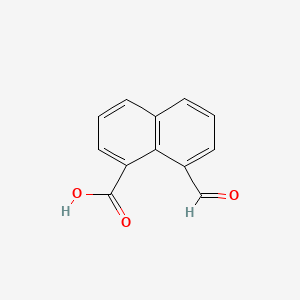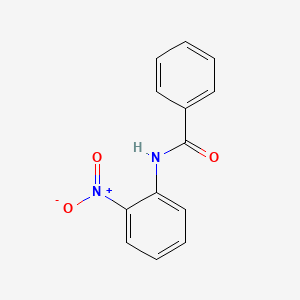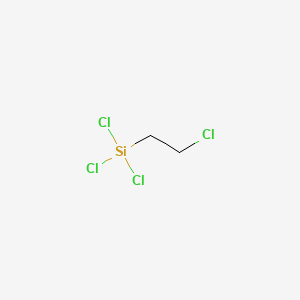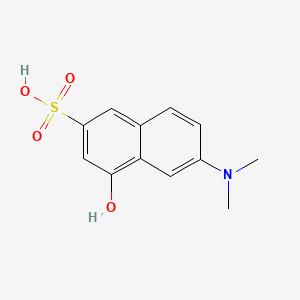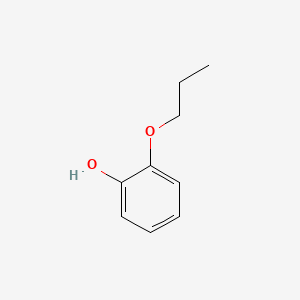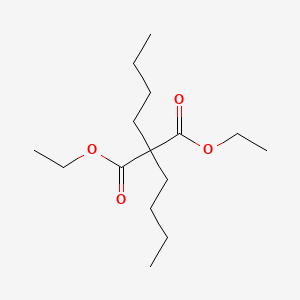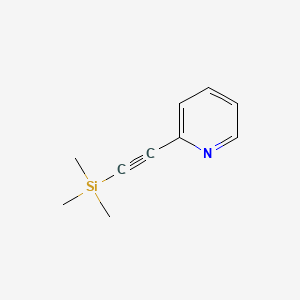
2-(Trimethylsilylethynyl)pyridine
概要
説明
2-(Trimethylsilylethynyl)pyridine is a chemical compound with the molecular formula C10H13NSi . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 2-(Trimethylsilylethynyl)pyridine consists of a pyridine ring with a trimethylsilyl ethynyl group attached to one of the carbon atoms . The InChI Key for this compound is WOFPTESETJKCBH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-(Trimethylsilylethynyl)pyridine is a clear, colorless to brown crystalline or fused solid . It has a refractive index of 1.5305-1.5355 . It is insoluble in water .科学的研究の応用
Synthesis and Molecular Characterization
2-(Trimethylsilylethynyl)pyridine has been utilized in various synthetic and molecular chemistry applications. For instance, its reactions have been explored to form tricyclic annelated pyridines through intramolecular Diels-Alder reactions, showing promising results in yield and efficiency (Stolle et al., 1987). Additionally, studies have investigated its reaction with 3-trimethylsilyl-2-propyn-1-al and water, proposing mechanisms for the formation of 1,2-dihydropyridine and 4H-pyran, further analyzed through quantum chemistry methods (Shagun et al., 2013).
Use in Organic Ligand Synthesis
This compound has been a key player in the synthesis of pyridine-based ligands for supramolecular chemistry, demonstrating its versatility in organic synthesis (Schubert & Eschbaumer, 1999). Its role in the synthesis of nitrogen-containing polycyclic delta-lactones, as demonstrated by Rudler et al., is another notable application, where its reaction with bis(trimethylsilyl)ketene acetals has been explored (Rudler et al., 2002).
Catalysis and Material Science
The compound has been used in the preparation of rhodium carbonyl complexes bound to silica via a pyridine group, showcasing its potential in catalysis and material science (Capka et al., 1993). This application is significant in developing new catalysts with improved efficiency and stability.
Safety And Hazards
特性
IUPAC Name |
trimethyl(2-pyridin-2-ylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NSi/c1-12(2,3)9-7-10-6-4-5-8-11-10/h4-6,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFPTESETJKCBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335086 | |
| Record name | 2-(Trimethylsilylethynyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsilylethynyl)pyridine | |
CAS RN |
86521-05-3 | |
| Record name | 2-(Trimethylsilylethynyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trimethylsilylethynyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

